molecular formula C7H17NO3 B1501648 3-Amino-4,4-dimethylpentanoic acid hydrate CAS No. 336185-29-6

3-Amino-4,4-dimethylpentanoic acid hydrate

Cat. No. B1501648
CAS RN: 336185-29-6
M. Wt: 163.21 g/mol
InChI Key: AGUYRMXQCJEZJE-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylpentanoic acid hydrate is a chemical compound with the molecular formula C7H15NO2·xH2O . It has a molecular weight of 145.2 g/mol . The compound is typically available in the form of white crystalline flakes .


Molecular Structure Analysis

The InChI Key of 3-Amino-4,4-dimethylpentanoic acid hydrate is AGUYRMXQCJEZJE-UHFFFAOYSA-N . The SMILES string is CC©©C(CC(=O)O)N.O . These notations provide a way to describe the molecule’s structure using text.


Physical And Chemical Properties Analysis

3-Amino-4,4-dimethylpentanoic acid hydrate has a melting point of 223°C to 225°C . It is soluble in water and methanol .

properties

IUPAC Name

3-amino-4,4-dimethylpentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.H2O/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUYRMXQCJEZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693838
Record name 3-Amino-4,4-dimethylpentanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4-dimethylpentanoic acid hydrate

CAS RN

336185-29-6
Record name 3-Amino-4,4-dimethylpentanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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